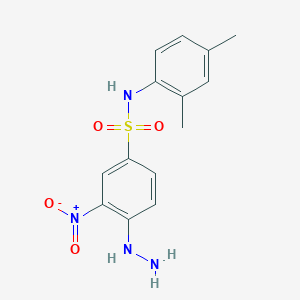
N-(2,4-Dimethyl-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . Sulfonamides have a -SO2NH2 group attached to a benzene ring. They are known for their antibacterial properties and are used in a variety of drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized through the reaction of sulfonyl chlorides with amines . The presence of the hydrazino group suggests that a hydrazine derivative might be involved in its synthesis .Chemical Reactions Analysis
Sulfonamides, like this compound, can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Sulfonamides are generally solid at room temperature and are soluble in organic solvents .Applications De Recherche Scientifique
Synthesis and Inhibition Studies
Sulfonamide derivatives, including benzenesulfonamides, have been extensively investigated for their inhibitory activities against various enzymes and receptors. For example, the synthesis and biochemical evaluation of certain benzenesulfonamides have demonstrated their potential as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase, which plays a role in neurodegenerative diseases (S. Röver et al., 1997). These findings underline the significance of sulfonamides in developing therapeutic agents targeting specific biological pathways.
Structural and Electronic Characterization
The structural and electronic properties of sulfonamide derivatives are of interest in the field of chemistry and materials science. Studies such as the crystal structure analysis of 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide have contributed to understanding the molecular geometry, electronic structure, and intermolecular interactions of these compounds (M. Główka et al., 1995). This knowledge is crucial for designing and synthesizing new materials with desired physical and chemical properties.
Biological Evaluation and Antimicrobial Activities
The antimicrobial activities of sulfonamide derivatives have been explored, with some compounds showing promising results against various bacterial strains. For instance, the synthesis and biological screening of certain benzenesulfonamide derivatives have demonstrated their potential as antimicrobial agents, highlighting the versatility of sulfonamide compounds in addressing antibiotic resistance (Aziz‐ur‐Rehman et al., 2014).
Catalytic Applications and Material Science
Sulfonamide derivatives have also found applications in catalysis and material science. The synthesis and characterization of complexes incorporating sulfonamide groups have revealed their potential as catalysts in chemical transformations, offering a pathway to more efficient and environmentally friendly chemical processes (Serkan Dayan et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-4-hydrazinyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-9-3-5-12(10(2)7-9)17-23(21,22)11-4-6-13(16-15)14(8-11)18(19)20/h3-8,16-17H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNLZPSIGGXWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2652957.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2652960.png)
![1-(3-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2652961.png)

![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2652963.png)

![methyl (1r,4r)-4-methyl-1-[1-(prop-2-enoyl)piperidine-4-amido]cyclohexane-1-carboxylate](/img/structure/B2652967.png)
![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2652969.png)
![1-(4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2652972.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2652975.png)
![4-[[2-(2-bromo-4-formylphenoxy)acetyl]amino]-N,N-diethylbenzamide](/img/structure/B2652976.png)
![Ethyl 2-[[3-(4-methoxyphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2652977.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2652978.png)
